molecular formula C7H11BrN2 B2653117 5-Bromo-1-isobutyl-1H-pyrazole CAS No. 1427012-49-4

5-Bromo-1-isobutyl-1H-pyrazole

Cat. No. B2653117
M. Wt: 203.083
InChI Key: YUWRPYZOXLGDTB-UHFFFAOYSA-N
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Description

5-Bromo-1-isobutyl-1H-pyrazole is a chemical compound with the molecular formula C7H11BrN2. It has a molecular weight of 203.08 . This compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-Bromo-1-isobutyl-1H-pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-isobutyl-1H-pyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including 5-Bromo-1-isobutyl-1H-pyrazole, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery : Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They have numerous pharmaceutical uses, which have sped up the methodological advancement of pyrazole synthesis .

  • Coordination Chemistry : In coordination chemistry, pyrazoles are used to form complexes with metals . One example is the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

  • Material Science : Pyrazole-containing compounds have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in material science .

  • Industrial Fields : Pyrazoles are used in various industrial fields due to their synthetical, biological, and photophysical properties .

  • Synthesis of 1,4’-bipyrazoles : 4-Bromopyrazole, a related compound, can be used as a starting material in the synthesis of 1,4’-bipyrazoles .

  • Preparation of Solid Hexacoordinate Complexes : 4-Bromopyrazole can also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

  • Biological Activities : Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

  • Synthesis Techniques : There has been a significant increase in interest in pyrazole chemistry, primarily driven by the discovery of fascinating properties demonstrated by numerous pyrazole derivatives .

Safety And Hazards

While specific safety and hazard information for 5-Bromo-1-isobutyl-1H-pyrazole is not available, general precautions for handling similar compounds include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

properties

IUPAC Name

5-bromo-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWRPYZOXLGDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-isobutyl-1H-pyrazole

CAS RN

1427012-49-4
Record name 5-bromo-1-(2-methylpropyl)-1H-pyrazole
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